Cas no 1547490-91-4 ((R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide)

(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is a chiral sulfinamide derivative widely used as an auxiliary in asymmetric synthesis. Its key advantages include high enantioselectivity in the formation of C–N and C–C bonds, making it valuable for constructing stereogenic centers in pharmaceuticals and fine chemicals. The trifluoromethyl group enhances reactivity and stability, while the rigid benzylidene moiety improves stereocontrol. This compound is particularly effective in nucleophilic additions and condensations, offering excellent yields and diastereomeric ratios. Its moisture stability and ease of handling further contribute to its utility in synthetic organic chemistry. Suitable for use under mild conditions, it is a versatile reagent for enantioselective transformations.
(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide structure
1547490-91-4 structure
Product Name:(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
CAS No:1547490-91-4
MF:C12H14F3NOS
MW:277.305872440338
CID:4605309
Update Time:2025-05-24

(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide Chemical and Physical Properties

Names and Identifiers

    • (R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide
    • (R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
    • Inchi: 1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m1/s1
    • InChI Key: UHAPINQRXQBAMZ-XSZFBFBBSA-N
    • SMILES: [S@@](=O)(C(C)(C)C)/N=C/C1=CC=CC(=C1)C(F)(F)F

(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
R115865-50mg
(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
1547490-91-4
50mg
$ 115.00 2022-06-02
TRC
R115865-100mg
(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
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$ 190.00 2022-06-02
Apollo Scientific
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(R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide
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£149.00 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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(R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide
1547490-91-4 98%
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¥1663.00 2023-11-21
Key Organics Ltd
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(R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide
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Key Organics Ltd
NS-00030-5MG
(R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide
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£46.00 2023-09-07
Key Organics Ltd
NS-00030-10MG
(R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide
1547490-91-4 >97%
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£63.00 2023-09-07
Key Organics Ltd
NS-00030-20MG
(R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide
1547490-91-4 >97%
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(R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide
1547490-91-4 >97%
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Key Organics Ltd
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(R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide
1547490-91-4 >97%
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Additional information on (R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide

(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide (CAS No. 1547490-91-4): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry

(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide (CAS No. 1547490-91-4) is a chiral sulfinamide that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound belongs to a class of molecules known for their ability to modulate biological processes and interact with specific protein targets, making it a valuable tool in the development of novel therapeutic agents.

The synthesis of (R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide typically involves a multi-step process that highlights the importance of chiral synthesis and functional group manipulation. One common approach involves the reaction of (R)-2-methylpropane-2-sulfinamide with 3-(trifluoromethyl)benzaldehyde under carefully controlled conditions. The choice of solvent, temperature, and catalyst plays a crucial role in achieving high enantiomeric purity and yield. Recent advancements in asymmetric catalysis have further optimized this process, enabling the efficient production of this compound on both laboratory and industrial scales.

The physical and chemical properties of (R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide are well-documented and contribute to its utility in various applications. The presence of the trifluoromethyl group imparts significant electronic and steric effects, enhancing the compound's ability to interact with biological targets. Additionally, the sulfinamide functional group provides a versatile handle for further chemical modifications, allowing researchers to explore a wide range of derivatives with tailored properties.

In the context of medicinal chemistry, (R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide has been investigated for its potential as a lead compound in the development of new drugs. Studies have shown that this molecule exhibits promising activity against various disease targets, including enzymes involved in metabolic disorders and receptors implicated in neurological conditions. For example, recent research has demonstrated that derivatives of this compound can effectively inhibit key enzymes in the glycolytic pathway, suggesting potential applications in diabetes management.

Moreover, the chiral nature of (R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide makes it an ideal candidate for exploring stereoselective pharmacological effects. Chirality is a critical factor in drug design, as enantiomers can exhibit different biological activities and pharmacokinetic profiles. By synthesizing and evaluating both enantiomers, researchers can identify the most effective form for therapeutic use.

The use of computational methods has also played a significant role in advancing our understanding of (R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide. Molecular modeling and docking studies have provided insights into the binding interactions between this compound and its target proteins, guiding the rational design of more potent and selective derivatives. These computational tools have become indispensable in modern drug discovery pipelines, enabling researchers to predict and optimize the properties of potential drug candidates.

In addition to its direct applications in drug discovery, (R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide serves as a valuable building block for synthetic chemistry. Its unique structure allows it to be incorporated into more complex molecules through various chemical transformations. For instance, it can be used as an intermediate in the synthesis of peptidomimetics or other bioactive compounds with enhanced stability and bioavailability.

The safety profile of (R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is another important consideration in its development as a pharmaceutical agent. Preclinical studies have shown that this compound exhibits low toxicity and good metabolic stability, making it suitable for further evaluation in clinical trials. Ongoing research aims to optimize its pharmacological properties while minimizing any potential side effects.

In conclusion, (R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide (CAS No. 1547490-91-4) represents a promising molecule with significant potential in medicinal chemistry. Its unique structural features, combined with its favorable biological activity and safety profile, make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in the discovery and design of new drugs for various diseases.

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